- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Cas no 253-82-7 (Quinazoline)

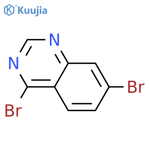

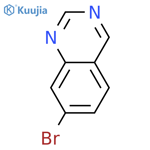

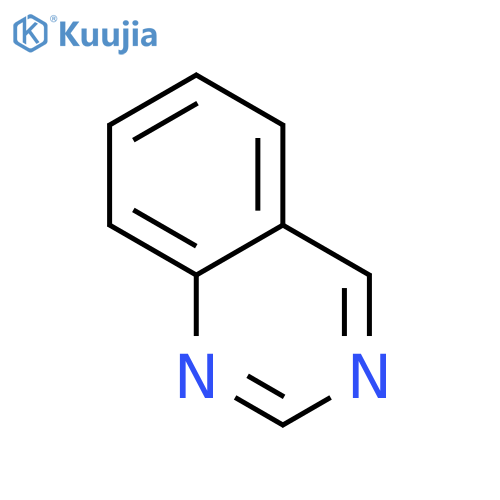

Quinazoline structure

商品名:Quinazoline

Quinazoline 化学的及び物理的性質

名前と識別子

-

- Quinazoline

- 1,3-Benzodiazine

- 1,3-Diazanaphthalene

- 5,6-Benzopyrimidine

- Benzo[a]pyrimidine

- Benzopyrimidine

- Phenmiazine

- NSC 72372

- Chinazolin

- Quinazoline 98%

- Benzo(a)pyrimidine

- UB9QUR18NL

- JWVCLYRUEFBMGU-UHFFFAOYSA-N

- Quinazoline, 98%

- Benzo(e)pyrimidine

- NSC72372

- Quinazoline, 99%

- benzo-1,3-diazine

- 4.5-Benzopyrimidine

- WLN: T66 BN DNJ

- NCIOpen2_000549

- KSC202E1T

- BIDD:GT00

- CHEBI:36621

- EN300-84601

- InChI=1/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6

- QUZ

- QUINAZOLINE [MI]

- 253-82-7

- GS-3258

- SY006075

- NS00027881

- AC-907/25014195

- UNII-UB9QUR18NL

- J-524172

- PB47603

- AC-18352

- Quinazolines

- Z1251332997

- A817834

- FT-0631892

- EINECS 205-965-3

- BIDD:GT0070

- AKOS015900554

- Q0055

- NSC-72372

- CHEMBL301359

- SCHEMBL5920

- CU-00000000401-1

- MFCD00006712

- CS-W002010

- Q426278

- J-015972

- BDBM50049572

- DTXSID7075214

- DB-046688

- DTXCID2037265

- 205-965-3

-

- MDL: MFCD00006712

- インチ: 1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H

- InChIKey: JWVCLYRUEFBMGU-UHFFFAOYSA-N

- ほほえんだ: N1=C([H])N=C([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 130.05300

- どういたいしつりょう: 130.053098

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 25.8

じっけんとくせい

- 色と性状: 黄色液晶、キノリン臭、ほろ苦さ、水に溶けやすく、水溶液中で中性反応を呈し、ほとんどの有機溶媒に溶解する

- 密度みつど: 1.2002 (rough estimate)

- ゆうかいてん: 48.0 to 51.0 deg-C

- ふってん: 243°C(lit.)

- フラッシュポイント: 華氏温度:222.8°f< br / >摂氏度:106°C< br / >

- 屈折率: 1.6231 (estimate)

- ようかいど: H2O: freely soluble

- PSA: 25.78000

- LogP: 1.62980

- 酸性度係数(pKa): 3.43(at 20℃)

- ようかいせい: それは水に溶けやすい。水溶液は中性反応を示し、ほとんどの有機溶媒に可溶である

- マーカー: 8053

Quinazoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD150016)

Quinazoline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Quinazoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| FUJIFILM | 322-53263-5g |

Quinazoline |

253-82-7 | 5g |

JPY 26000 | 2023-09-15 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-10g |

Quinazoline |

253-82-7 | 97% | 10g |

686.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-5g |

Quinazoline |

253-82-7 | 97% | 5g |

371.00 | 2021-07-09 | |

| TRC | Q670100-25g |

Quinazoline |

253-82-7 | 25g |

$414.00 | 2023-05-17 | ||

| Chemenu | CM104442-25g |

quinazoline |

253-82-7 | 95%+ | 25g |

$176 | 2024-07-28 | |

| Chemenu | CM104442-100g |

quinazoline |

253-82-7 | 95% | 100g |

$491 | 2021-08-06 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-10g |

Quinazoline |

253-82-7 | 97% | 10g |

¥686 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q73560-5g |

Quinazoline |

253-82-7 | 5g |

¥499.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006808-1g |

Quinazoline |

253-82-7 | 98% | 1g |

¥103 | 2024-05-24 | |

| Apollo Scientific | OR24643-25g |

Quinazoline |

253-82-7 | 98% | 25g |

£135.00 | 2025-02-19 |

Quinazoline 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Acetonitrile , Water ; 16 h, rt → 45 °C

1.2 Reagents: Sodium chloride Solvents: Ethanol ; overnight, -20 °C

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C

1.2 Reagents: Sodium chloride Solvents: Ethanol ; overnight, -20 °C

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C

リファレンス

Quinazoline Raw materials

Quinazoline Preparation Products

Quinazoline サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:253-82-7)喹唑啉

注文番号:LE1720592

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:35

価格 ($):discuss personally

Quinazoline 関連文献

-

1. Thermochemical and theoretical studies of some benzodiazinesManuel A. V. Ribeiro da Silva,M. Agostinha R. Matos,Victor M. F. Morais J. Chem. Soc. Faraday Trans. 1995 91 1907

-

Qin Yang,Zhijian Yin,Lifang Zheng,Jianjun Yuan,Song Wei,Qiuping Ding,Yiyuan Peng RSC Adv. 2019 9 5870

-

Yu Chen,Chong Liu,Yaoting Duan,Dongkun Yu,Zhenghui Liu,Yuting Li,Ruifen Shi,Yuting Guo,Tiancheng Mu React. Chem. Eng. 2022 7 1968

-

Mohamed H. El-Shershaby,Adel Ghiaty,Ashraf H. Bayoumi,Hany E. A. Ahmed,Mona S. El-Zoghbi,Khaled El-Adl,Hamada S. Abulkhair New J. Chem. 2021 45 11136

-

Andris Jeminejs,Irina Novosjolova,ērika Bizdēna,Māris Turks Org. Biomol. Chem. 2021 19 7706

253-82-7 (Quinazoline) 関連製品

- 260-75-3(Pyrimido[4,5-g]quinazoline)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:253-82-7)Quinazoline

清らかである:99%

はかる:100g

価格 ($):540.0

atkchemica

(CAS:253-82-7)Quinazoline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ